![molecular formula C31H35N3O3 B2499748 5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide CAS No. 1326846-36-9](/img/no-structure.png)

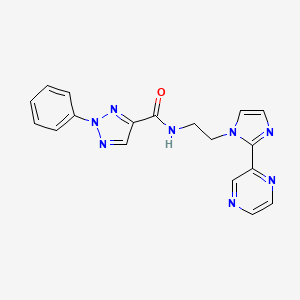

5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, catalysts, and steps involved in the synthesis .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc .Aplicaciones Científicas De Investigación

PARP Inhibition

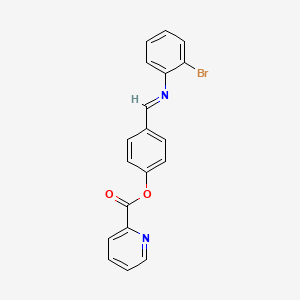

Recent patents highlight derivatives of 2,4-dioxo-1,4-dihydroquinazoline as PARP (poly(ADP-ribose) polymerase) inhibitors. PARP inhibitors play a crucial role in cancer therapy, especially for tumors with defective DNA repair pathways (e.g., BRCA-mutated cancers). Investigating this compound’s PARP inhibitory activity could lead to novel therapeutic strategies.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

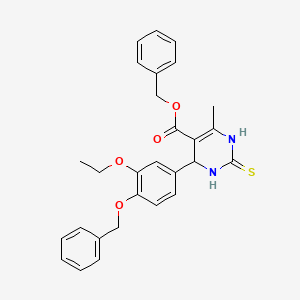

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,4,6-trimethylbenzaldehyde with anthranilic acid to form 2,4-dioxo-1-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid. This intermediate is then reacted with N-(2-phenylethyl)pentanamide in the presence of a coupling agent to form the final product.", "Starting Materials": [ "2,4,6-trimethylbenzaldehyde", "Anthranilic acid", "N-(2-phenylethyl)pentanamide", "Coupling agent" ], "Reaction": [ "Step 1: Condensation of 2,4,6-trimethylbenzaldehyde with anthranilic acid in the presence of a suitable catalyst to form 2,4-dioxo-1-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid.", "Step 2: Activation of the carboxylic acid group of the intermediate with a coupling agent such as EDCI or DCC.", "Step 3: Addition of N-(2-phenylethyl)pentanamide to the activated intermediate to form the final product, 5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide.", "Step 4: Purification of the final product by column chromatography or recrystallization." ] } | |

Número CAS |

1326846-36-9 |

Nombre del producto |

5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide |

Fórmula molecular |

C31H35N3O3 |

Peso molecular |

497.639 |

Nombre IUPAC |

5-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]-N-(2-phenylethyl)pentanamide |

InChI |

InChI=1S/C31H35N3O3/c1-22-19-23(2)27(24(3)20-22)21-34-28-14-8-7-13-26(28)30(36)33(31(34)37)18-10-9-15-29(35)32-17-16-25-11-5-4-6-12-25/h4-8,11-14,19-20H,9-10,15-18,21H2,1-3H3,(H,32,35) |

Clave InChI |

BNMCUDGMVCUXAE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCCC4=CC=CC=C4)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2499668.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2499669.png)

![6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2499672.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2499674.png)

![4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2499678.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2499680.png)

![6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2499686.png)